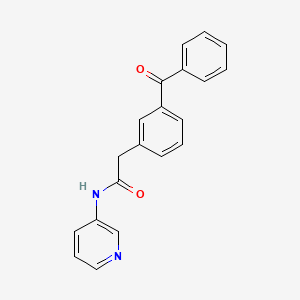
(1-Chloro-2-iodoprop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloro-2-iodoprop-1-en-1-yl)benzene is an organic compound that features both chlorine and iodine atoms attached to a propene chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-iodoprop-1-en-1-yl)benzene typically involves halogenation reactions. One common method is the addition of iodine chloride (ICl) to a propenylbenzene precursor under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process must ensure high purity and yield, often requiring advanced purification methods such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2-iodoprop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different alcohols, ketones, or alkanes.
Scientific Research Applications
(1-Chloro-2-iodoprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-Chloro-2-iodoprop-1-en-1-yl)benzene exerts its effects depends on the specific application. In chemical reactions, the presence of both chlorine and iodine atoms can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological or industrial applications.
Comparison with Similar Compounds
Similar Compounds
- (1-Bromo-2-iodoprop-1-en-1-yl)benzene
- (1-Chloro-2-bromoprop-1-en-1-yl)benzene
- (1-Fluoro-2-iodoprop-1-en-1-yl)benzene
Uniqueness
(1-Chloro-2-iodoprop-1-en-1-yl)benzene is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these halogens in a single molecule provides distinct properties compared to other similar compounds.
Properties
CAS No. |
58696-51-8 |
|---|---|
Molecular Formula |
C9H8ClI |
Molecular Weight |
278.52 g/mol |
IUPAC Name |
(1-chloro-2-iodoprop-1-enyl)benzene |
InChI |
InChI=1S/C9H8ClI/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
WUBJRBYAJPAHPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14604559.png)

![N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14604570.png)

![2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl-](/img/structure/B14604591.png)
![2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate](/img/structure/B14604602.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride](/img/structure/B14604603.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)

![Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14604612.png)

